molecular formula C29H36O6 B611493 Tr-PEG6 CAS No. 141282-24-8

Tr-PEG6

Cat. No.: B611493
CAS No.: 141282-24-8
M. Wt: 480.6
InChI Key: SCTIZOCQZVDVRN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tr-PEG6, also known as a non-cleavable 6-unit polyethylene glycol (PEG) linker, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . In ADCs, the antibody part targets a specific protein on the surface of cancer cells, and the drug part kills the cells .

Mode of Action

This compound interacts with its targets through the process of PEGylation . PEGylation is the covalent attachment of PEG to molecules and macrostructures, such as a drug, therapeutic protein, or vesicle, which is beneficial because it improves the safety and efficiency of the therapeutic agent . The hydrophilic nature of PEG can increase the solubility of the compound in aqueous media . The trityl ether in this compound can be removed under mildly acidic conditions or via hydrogenolysis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the action of ADCs. The ADCs, synthesized using this compound, can bind to specific proteins on the surface of cancer cells, get internalized, and then release the drug to kill the cancer cells . .

Pharmacokinetics

The pharmacokinetic properties of this compound are primarily related to its role in improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADCs . The hydrophilic nature of PEG increases the water solubility of the compound, which can enhance the bioavailability of the drug . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in ADCs. The ADCs, synthesized using this compound, can specifically target cancer cells and effectively kill them . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the stability and action of PEGylated compounds can be influenced by factors such as temperature, pH, and presence of different ions

Preparation Methods

Synthetic Routes and Reaction Conditions

Tr-PEG6 is synthesized by attaching a trityl ether protecting group to a polyethylene glycol chain. The trityl ether group is typically introduced using trityl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The resulting product is then purified by column chromatography to obtain this compound with high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve consistent results. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity .

Properties

IUPAC Name

2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O6/c30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-29(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,30H,16-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTIZOCQZVDVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80710418
Record name 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141282-24-8
Record name 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g of pentaethyleneglycol was dissolved in a mixture of 100 mL of acetonitrile and 30 mL of pyridine, to which 11 g of trityl chloride were added at 0° C., and then the solution was stirred overnight at room temperature. The reaction solution was mixed with iced water and subjected to extraction with ethyl acetate, and then the organic layer washed with water and concentrated under reduced pressure after drying. The residue was purified with silica gel column chromatography to obtain 6 g of the objective compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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